VY-3-135 was synthesized as part of ongoing research into inhibitors of acetyl-CoA synthetase 2. The compound's synthesis and characterization were documented in studies focusing on its biological activity and pharmacological properties . The compound is derived from a quinoxaline-based chemotype, which has been previously explored for similar applications in cancer therapy .
VY-3-135 is classified as a small molecule inhibitor, specifically targeting the acetyl-CoA synthetase 2 enzyme. It falls within the category of metabolic inhibitors, which are compounds designed to disrupt specific metabolic pathways in cells, particularly those that are dysregulated in cancer.
The synthesis of VY-3-135 involves several steps that include the formation of the quinoxaline core structure followed by various functional group modifications. The synthetic route emphasizes efficiency and yield, allowing for the production of sufficient quantities for biological testing.
The synthesis typically utilizes standard organic chemistry techniques, including condensation reactions and coupling reactions. Detailed methodologies include:
The molecular structure of VY-3-135 can be represented with the following key features:
The molecular formula for VY-3-135 is C19H19F3N4O2, indicating a complex structure with multiple functional groups that interact with the target enzyme. The compound's three-dimensional conformation is critical for its binding affinity and specificity.
VY-3-135 primarily acts through competitive inhibition of acetyl-CoA synthetase 2. This enzyme catalyzes the conversion of acetate to acetyl-CoA, a crucial step in various metabolic pathways.
The inhibition mechanism involves:
The mechanism by which VY-3-135 exerts its effects involves several key steps:
Pharmacokinetic studies indicate that VY-3-135 demonstrates favorable absorption characteristics when administered via different routes (oral, intravenous, intraperitoneal), highlighting its potential as a therapeutic agent .
VY-3-135 is characterized by:
Key chemical properties include:
Relevant analyses have shown that VY-3-135 maintains its integrity during standard assay conditions, confirming its suitability for further development .
VY-3-135 has significant potential applications in scientific research and therapeutic development:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.:
CAS No.: